molecular formula C10H12F3NO B2528730 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol CAS No. 1183323-24-1

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B2528730
CAS No.: 1183323-24-1
M. Wt: 219.207
InChI Key: PSTGWKXZTJABFG-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol is an organic compound with the molecular formula C11H11F6NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol is unique due to the specific positioning of the trifluoromethyl group, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-9(14,6-15)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTGWKXZTJABFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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